4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid isopropyl ester
Description
4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid isopropyl ester is a synthetic coumarin derivative characterized by a chromene core (2-oxo-2H-chromene) linked via a carbonyl-amino group to a benzoic acid isopropyl ester moiety. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structure combines the photophysical properties of chromenes with the versatility of benzoic acid esters, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
propan-2-yl 4-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12(2)25-19(23)13-7-9-15(10-8-13)21-18(22)16-11-14-5-3-4-6-17(14)26-20(16)24/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTIXMVFRMHTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid isopropyl ester typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid isopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene moiety into dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, each with distinct biological and chemical properties .
Scientific Research Applications
4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid isopropyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 4-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity : The isopropyl ester group increases logP compared to methyl esters (e.g., Repaglinide methyl ester ) or free acids (e.g., 4-(6-methoxy-2-oxo-chromene-3-carboxamido)benzoic acid ).
- Solubility : Isopropyl esters generally exhibit lower aqueous solubility than methyl or ethyl esters but higher than long-chain esters (e.g., hexyl or phenyl esters) .
- Stability : Esters with bulky groups (e.g., isopropyl) resist hydrolysis better than smaller esters under physiological conditions .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~353.3 | 3.2 | Not reported | <0.1 |
| 4-(6-Methoxy-2-oxo-chromene-3-carboxamido)benzoic acid | 339.3 | 2.8 | >250 (decomp.) | 0.5 |
| Repaglinide isopropyl ester | 453.6 | 4.1 | Not reported | <0.01 |
| 4-Methoxybenzoic acid isopropyl ester | 208.2 | 2.5 | Liquid at RT | 0.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
